Methanesulfonic acid, tributylstannyl ester

Description

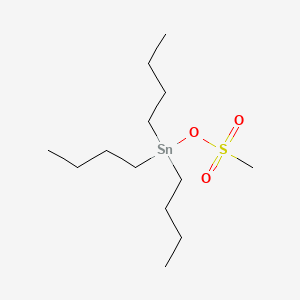

Methanesulfonic acid, tributylstannyl ester (C₄H₉)₃SnOSO₂CH₃ is an organotin compound combining a methanesulfonate (mesylate) group with a tributylstannyl moiety. Tributylstannyl groups are widely used in Stille cross-coupling reactions for C–C bond formation . Methanesulfonate esters, such as methyl methanesulfonate (MMS), are known alkylating agents with applications in organic synthesis and mutagenicity studies . The tributylstannyl ester likely serves as a hybrid reagent, leveraging the mesylate’s leaving-group ability and the stannyl group’s role in organometallic reactions.

Properties

IUPAC Name |

tributylstannyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CH4O3S.Sn/c3*1-3-4-2;1-5(2,3)4;/h3*1,3-4H2,2H3;1H3,(H,2,3,4);/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLCBLMUROGNMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O3SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074504 | |

| Record name | Stannane, tributyl[(methylsulfonyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13302-06-2 | |

| Record name | Stannane, ((methylsulfonyl)oxy)tributyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013302062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin, methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tributyl[(methylsulfonyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid, tributylstannyl ester can be synthesized through the reaction of tributyltin hydride with methanesulfonyl chloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of organotin compounds, including stannane, tributyl[(methylsulfonyl)oxy]-, often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, tributylstannyl ester undergoes various types of chemical reactions, including:

Reduction: It can act as a reducing agent in radical reactions.

Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in reduction reactions, the primary product is often the corresponding hydrocarbon, while in substitution reactions, the product is the new organotin compound with the substituted group.

Scientific Research Applications

Methanesulfonic acid, tributylstannyl ester has several applications in scientific research:

Biology: Organotin compounds have been studied for their potential biological activities, including antifungal and antibacterial properties.

Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their potential anticancer properties.

Industry: It is used in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism by which stannane, tributyl[(methylsulfonyl)oxy]- exerts its effects involves the generation of tin-centered radicals. These radicals can participate in various radical-mediated reactions, such as hydrogen atom transfer and addition to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Alkyl Methanesulfonates

Examples : Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS)

- Reactivity: Smaller alkyl esters like MMS (CH₃OSO₂CH₃) are potent alkylating agents due to their high electrophilicity. They readily undergo nucleophilic substitution, modifying DNA and proteins, which contributes to genotoxicity .

- Toxicity: MMS is classified as a mutagen and carcinogen. In micronucleus assays, methanesulfonic acid iso-butyl ester showed weak genotoxicity at cytotoxic concentrations, while p-toluenesulfonic acid iso-butyl ester was non-genotoxic .

- Applications: Used in laboratory alkylation reactions and as model genotoxins .

Key Difference: Tributylstannyl ester’s bulky organotin group likely reduces alkylation potency but introduces metal-mediated reactivity (e.g., Stille coupling).

Aryl Methanesulfonates

Example : Phenyl methanesulfonate (C₆H₅OSO₂CH₃)

- Reactivity : The aromatic ring stabilizes the ester, reducing electrophilicity compared to alkyl esters. Less prone to hydrolysis, making it suitable for stable intermediates in organic synthesis .

- Applications : Used in synthesizing sulfonate-protected intermediates or polymers.

Key Difference: The tributylstannyl ester’s organometallic character enables cross-coupling reactions, unlike aryl esters.

Trifluoromethanesulfonates (Triflates)

Examples : 5-Methyl-2-pyridinyl triflate, (E)-5-[3-(trimethylsilyl)-2-propynylidene]-1-cyclopenten-1-yl triflate

- Reactivity : Triflates (CF₃SO₂O–) are superior leaving groups due to the electron-withdrawing trifluoromethyl group. Widely used in Suzuki and Negishi couplings .

- Applications : Key intermediates in synthesizing bipyridines and enynes .

Key Difference : Tributylstannyl esters may participate in Stille couplings, whereas triflates facilitate palladium-catalyzed reactions. Reactivity depends on the metal center (Sn vs. Pd).

Long-Chain Esters

Example : Methanesulfonic acid erucyl ester (C₂₂H₄₃OSO₂CH₃)

- Properties : The long erucyl chain enhances lipophilicity, making it suitable for surfactants or phase-transfer catalysis .

- Applications: Potential use in industrial formulations requiring amphiphilic properties.

Key Difference : Tributylstannyl ester’s applications are more likely in synthetic chemistry than in materials science.

Organotin Esters

Example : 4-(Tributylstannyl)pyrrolidine-2-carboxylates

- Reactivity : Tributylstannyl groups enable transmetallation in cross-couplings. Methanesulfonic acid may act as a catalyst in stannyl-group transfer .

- Applications : Synthesis of stannylated heterocycles for pharmaceuticals or agrochemicals.

Key Difference: The tributylstannyl mesylate ester could serve as a dual-functional reagent (leaving group + stannyl donor), unlike simpler organotin compounds.

Data Tables

Biological Activity

Methanesulfonic acid, tributylstannyl ester (C13H30O3SSn), is an organotin compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Overview of Organotin Compounds

Organotin compounds, including this compound, are characterized by tin-carbon bonds and have been studied for their diverse biological activities. These compounds are known for their antifungal, antibacterial, and potential anticancer properties. The biological activity of organotin compounds is often attributed to their ability to generate tin-centered radicals, which can interact with biological macromolecules such as proteins and nucleic acids .

The mechanism of action of this compound involves the generation of reactive tin-centered radicals. These radicals can participate in various radical-mediated reactions, including:

- Hydrogen Atom Transfer : Facilitates the transfer of hydrogen atoms to substrates, potentially altering their reactivity.

- Addition to Unsaturated Bonds : The radicals can add to double bonds in organic molecules, leading to structural modifications that may impact biological activity.

Antifungal and Antibacterial Properties

Research indicates that organotin compounds exhibit significant antifungal and antibacterial activities. This compound has been noted for its effectiveness against various pathogens:

- Antifungal Activity : Studies have shown that organotin compounds can inhibit the growth of fungi by disrupting cellular membranes or interfering with metabolic processes.

- Antibacterial Activity : The compound has demonstrated activity against Gram-positive and Gram-negative bacteria, which may be attributed to its ability to disrupt bacterial cell walls or membranes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Antifungal Activity :

- A study evaluated the antifungal efficacy of various organotin compounds against Candida species. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

- Antibacterial Efficacy :

Comparison with Similar Compounds

| Compound | Antifungal Activity | Antibacterial Activity |

|---|---|---|

| This compound | Moderate to High | High |

| Tributyltin Chloride | High | Moderate |

| Tributyltin Acetate | Moderate | High |

This table illustrates the comparative biological activity of this compound with other related organotin compounds.

Applications in Medicine and Industry

This compound is not only significant in biological research but also has practical applications:

- Drug Development : Ongoing research is exploring its potential as a lead compound in drug development due to its unique mechanisms of action against resistant strains of bacteria and fungi.

- Industrial Use : In addition to its biological applications, it is utilized in the production of polymers and coatings due to its stability and reactivity in various chemical processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.